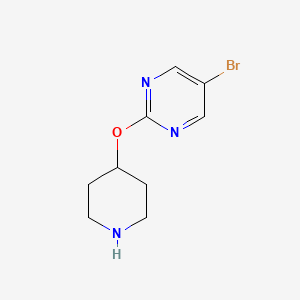

5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBAYAHFPQOLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626667 | |

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792180-52-0 | |

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-(piperidin-4-yloxy)pyrimidine chemical properties

An In-depth Technical Guide to 5-Bromo-2-(piperidin-4-yloxy)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the cornerstones upon which novel therapeutic agents are built. Among these, the pyrimidine ring system is a "privileged" structure, integral to the architecture of DNA, RNA, and a multitude of FDA-approved drugs.[1][2] This guide focuses on a particularly versatile derivative: This compound (CAS No: 792180-52-0). This compound is a highly valuable building block for drug discovery professionals, ingeniously combining three key chemical features: a reactive brominated pyrimidine core, a flexible ether linkage, and a functionalizable piperidine moiety.

This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of the compound's chemical properties, a field-proven synthetic protocol, an analysis of its reactivity, and insights into its strategic application in drug development programs.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and downstream applications.

Core Chemical Properties

The essential identification and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| CAS Number | 792180-52-0 | [3][4] |

| Molecular Formula | C₉H₁₂BrN₃O | [3][4] |

| Molecular Weight | 258.12 g/mol | [4] |

| Appearance | White to off-white solid (Typical) | N/A |

| InChI Key | BHBAYAHFPQOLRL-UHFFFAOYSA-N | |

| Synonyms | 5-bromo-2-(4-piperidinyloxy)pyrimidine; 5-bromo-2-piperidin-4-yloxypyrimidine | [4] |

Spectroscopic Signature

While experimental spectra are batch-specific, the expected spectroscopic characteristics derived from the compound's structure are critical for reaction monitoring and quality control. The analysis of similar structures provides a reliable predictive framework.[5][6]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Pyrimidine Protons: Two singlets in the aromatic region (~8.0-8.5 ppm), characteristic of the two protons on the pyrimidine ring. Piperidine Protons: A multiplet for the CH-O proton (~4.5-5.0 ppm). Multiple multiplets for the four CH₂ groups of the piperidine ring (~1.5-3.5 ppm). A broad singlet for the N-H proton (~1.5-2.5 ppm, may exchange with D₂O). |

| ¹³C NMR | Pyrimidine Carbons: Signals in the aromatic region (~150-165 ppm), with the C-Br carbon appearing at a lower field. Piperidine Carbons: A signal for the C-O carbon (~70-75 ppm) and signals for the other piperidine carbons (~30-45 ppm). |

| Mass Spec (MS) | The molecular ion peak (M+) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity at m/z 257 and 259. |

Part 2: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and the predictability of its chemical transformations.

Recommended Synthetic Protocol

The most reliable and scalable synthesis of this compound involves a two-step process centered around a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection. The use of a protecting group on the piperidine nitrogen is crucial to prevent undesired N-arylation, ensuring regiochemical control.

Sources

- 1. mdpi.com [mdpi.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound,(CAS# 792180-52-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound - CAS:792180-52-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-2-(piperidin-4-yloxy)pyrimidine (CAS 792180-52-0): A Key Building Block in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, CAS number 792180-52-0, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway with mechanistic insights, and outline standard analytical procedures for its characterization. The core of this document focuses on the compound's strategic application in drug discovery, particularly as a versatile scaffold for the development of protein kinase inhibitors. Safety protocols, handling, and storage recommendations are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. The pyrimidine nucleus is one such "privileged scaffold," renowned for its role in a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2] Its significance is particularly pronounced in oncology, where the pyrimidine core is a cornerstone in the design of potent and selective protein kinase inhibitors.[1][3]

This compound emerges as a highly valuable intermediate, ingeniously combining three key structural features for drug design:

-

A pyrimidine core , which frequently serves as a "hinge-binding" motif, anchoring the inhibitor within the ATP-binding site of a target kinase.[4]

-

A strategically placed bromine atom at the C5 position, acting as a versatile chemical handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.[5]

-

A piperidin-4-yloxy linker , which provides a non-planar, three-dimensional vector for exploring structure-activity relationships (SAR) and introduces a secondary amine for further derivatization.

This guide serves as a practical resource for researchers aiming to leverage this potent building block in their drug development programs.

Core Molecular Profile

A clear understanding of a compound's fundamental properties is the first step in its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 792180-52-0 | [6][7][8] |

| Molecular Formula | C₉H₁₂BrN₃O | [6][8] |

| Molecular Weight | 258.12 g/mol | [6][8] |

| Synonyms | 5-bromo-2-(4-piperidinyloxy)pyrimidine | [6][8] |

| MDL Number | MFCD08460365 | [6][9] |

| InChI Key | BHBAYAHFPQOLRL-UHFFFAOYSA-N | [6] |

| Storage | Sealed in dry, Room Temperature | [8] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved through a two-step sequence involving a nucleophilic aromatic substitution (SₙAr) reaction followed by a deprotection step. The C2 position of the 5-bromopyrimidine ring is highly activated toward nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the bromine atom.

Proposed Synthetic Workflow

The following diagram outlines the logical flow from commercially available starting materials to the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF, 10 mL per 1 g of N-Boc-4-hydroxypiperidine).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the piperidinol, forming a potent nucleophile.

-

Nucleophile Formation: Add N-Boc-4-hydroxypiperidine (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

-

SₙAr Reaction: Add 5-Bromo-2-chloropyrimidine (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Deprotection Setup: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane. Causality: Strong acid cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Extract the aqueous layer with DCM.

-

Final Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification via crystallization or chromatography may be performed if necessary.

Analytical Characterization

Rigorous analytical validation is crucial to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the two pyrimidine protons, the protons of the piperidine ring (including the characteristic methine proton adjacent to the ether oxygen at a downfield shift), and the N-H proton of the piperidine.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent [M+H]⁺ ion at m/z 258.0 and 260.0. The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of a molecule containing one bromine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically be >95% for use in drug discovery applications.[10]

Applications in Medicinal Chemistry & Drug Design

The true value of this compound lies in its utility as a multi-functional scaffold. Its structure allows for systematic and divergent chemical modifications to build libraries of compounds for biological screening.

A Divergent Synthetic Hub

The two reactive sites—the C-Br bond and the piperidine N-H bond—allow for orthogonal chemical transformations, making it an ideal starting point for exploring SAR.

Caption: Role as a divergent scaffold for library synthesis.

-

C5-Position (Bromine): This site is primed for palladium-catalyzed cross-coupling reactions. Suzuki coupling can introduce various aryl or heteroaryl groups, which are often designed to target the solvent-exposed region of a kinase active site. Buchwald-Hartwig amination can install substituted amines, adding further hydrogen bonding capabilities.

-

Piperidine N-H Position: The secondary amine is a versatile handle for derivatization. It can be readily acylated to form amides, undergo reductive amination to introduce alkyl groups, or react with isocyanates to form ureas.[11] This position is often used to append solubilizing groups or moieties that can form additional interactions with the target protein.

This dual functionality allows for the rapid generation of a matrix of compounds, enabling an efficient exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally related bromopyrimidines can be used to establish prudent safety practices.[12][13]

-

Hazard Identification:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[12][13]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12][13]

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[12][15]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12][13]

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed.[8][12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a robust and efficient entry point into the synthesis of complex molecules with therapeutic potential. Its combination of a proven pharmacophoric core and two orthogonal sites for chemical modification makes it an invaluable tool for researchers and scientists in the field of drug discovery. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will empower development teams to fully exploit its potential in the quest for novel therapeutics.

References

- Safety Data Sheet for 5-Bromopyrimidine. (2016). Acros Organics.

-

SynChem, Inc. Catalog. (n.d.). SynChem, Inc. Retrieved from [Link]

-

This compound. (n.d.). AA Blocks. Retrieved from [Link]

-

5-bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine. (n.d.). Appchem. Retrieved from [Link]

- Safety Data Sheet for 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. (n.d.). KISHIDA CHEMICAL CO., LTD.

- Safety Data Sheet for 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine. (2024). CymitQuimica.

-

This compound, 95% Purity. (n.d.). Allschoolabs. Retrieved from [Link]

-

Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors. (2010). PubMed. Retrieved from [Link]

-

This compound - 95%, high purity. (n.d.). Allschoolabs. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. (2024). PubMed. Retrieved from [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved from [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. (n.d.). NIH. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field. (n.d.). NIH. Retrieved from [Link]

-

This compound,(CAS# 792180-52-0). (n.d.). Sinfoo Biotech. Retrieved from [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 792180-52-0 [sigmaaldrich.com]

- 7. 792180-52-0|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - CAS:792180-52-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. aablocks.com [aablocks.com]

- 10. calpaclab.com [calpaclab.com]

- 11. appchemical.com [appchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to 5-Bromo-2-(piperidin-4-yloxy)pyrimidine: Synthesis, Characterization, and Therapeutic Context

This technical guide provides a comprehensive overview of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and the broader context of its potential therapeutic applications.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous clinically approved drugs and countless investigational agents.[1] Its prevalence stems from its ability to engage in various biological interactions, particularly hydrogen bonding, and to serve as a bioisostere for other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic properties.[1] Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2]

This compound belongs to this critical class of compounds. The strategic placement of a bromine atom at the 5-position and a piperidin-4-yloxy group at the 2-position of the pyrimidine ring provides a versatile scaffold for further chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR).[3] The piperidine moiety can influence solubility, metabolic stability, and interactions with biological targets. Consequently, this molecule serves as a valuable intermediate in the synthesis of more complex and potentially therapeutic compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C9H12BrN3O | [4][5] |

| Molecular Weight | 258.12 g/mol | [4][5] |

| CAS Number | 792180-52-0 | [4][5] |

| Appearance | Typically a solid | [4] |

| Purity | Commercially available up to ≥95% | [6] |

| Storage Conditions | Sealed in a dry environment, often at 2-8°C | [4] |

Synthesis of this compound: A Step-by-Step Protocol with Rationale

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a suitable pyrimidine precursor, such as 5-bromo-2-chloropyrimidine, with 4-hydroxypiperidine. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the 2-position towards nucleophilic attack.

Proposed Synthetic Pathway

The logical flow of the synthesis is depicted in the workflow diagram below.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar 2-alkoxypyrimidine derivatives.[7]

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

4-Hydroxypiperidine (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Cesium Carbonate (Cs2CO3, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.1 eq) in anhydrous DMF, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Rationale: The use of a strong base like NaH is to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a more potent nucleophile (the alkoxide). An inert atmosphere is crucial to prevent quenching of the base by atmospheric moisture.

-

Nucleophilic Substitution: Stir the mixture at 0 °C for 30 minutes, then add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Rationale: The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material. The chloro group at the 2-position of the pyrimidine is a good leaving group, facilitating the SNAr reaction.

-

Reaction Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine. Rationale: The aqueous work-up removes residual DMF and inorganic salts. The bicarbonate wash neutralizes any remaining acidic species.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products, ensuring high purity.

-

Product Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound. Confirm the structure and purity using the analytical techniques described in the following section.

Analytical Characterization: A Self-Validating System

The unambiguous identification and purity assessment of the synthesized compound are critical. A combination of chromatographic and spectroscopic techniques provides a self-validating system for the characterization of this compound.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and identifying any impurities. A reverse-phase C18 column is typically employed for pyridine and pyrimidine derivatives.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is a common choice.

-

Detection: A UV detector set at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm) is used.

-

Expected Outcome: A single major peak corresponding to the product indicates high purity. The peak area can be used to quantify the purity level.

Spectroscopic Methods for Structural Elucidation

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is a primary confirmation of its identity.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Result: The mass spectrum should show a protonated molecular ion [M+H]+ at m/z 258.1 and 260.1 in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (79Br and 81Br isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.

-

¹H NMR: Provides information on the number and chemical environment of the protons. Expected signals would include those for the pyrimidine ring protons, the piperidine ring protons, and the proton on the piperidine nitrogen.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, providing definitive proof of the structure.[8]

The logical workflow for the analytical characterization is presented below.

Caption: A workflow for the analytical characterization of the target compound.

Biological Context and Therapeutic Potential

While specific biological activity data for this compound is not extensively published, its structural motifs are present in numerous biologically active molecules, particularly kinase inhibitors.

The Role of Pyrimidines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[3] The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, as it can mimic the purine ring of ATP and fit into the ATP-binding pocket of kinases.[9]

Numerous pyrimidine-based kinase inhibitors have been developed, targeting key signaling proteins such as:

-

Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are potent inhibitors of EGFR, a key target in various cancers.[9]

-

Cyclin-Dependent Kinases (CDKs): Pyrimido[4,5-d]pyrimidine derivatives have shown significant potential as CDK inhibitors, which are crucial regulators of the cell cycle.[3]

-

Checkpoint Kinase 1 (CHK1): Pyrimidine derivatives have been developed as highly potent and selective CHK1 inhibitors for the treatment of hematologic malignancies.[10]

-

Polo-like Kinase 1 (PLK1): Aminopyrimidine derivatives have been investigated as dual-target inhibitors of BRD4 and PLK1, a promising strategy in cancer therapy.[11]

The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.

Caption: A representative kinase signaling pathway often targeted by pyrimidine inhibitors.

Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents. The bromine atom can be functionalized via Suzuki, Stille, or other cross-coupling reactions to introduce a wide array of substituents, enabling the exploration of SAR and the optimization of potency and selectivity against specific biological targets. The piperidine nitrogen can also be modified to fine-tune the physicochemical properties of the resulting molecules. Future research will likely focus on utilizing this versatile scaffold to generate libraries of compounds for screening against various kinases and other disease-relevant targets.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is straightforward, and its structure can be rigorously confirmed through standard analytical techniques. The pyrimidine core, a privileged scaffold in medicinal chemistry, positions this molecule as a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their drug development programs.

References

- BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.

- BLDpharm. (n.d.). 792180-52-0|this compound.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:792180-52-0.

- World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines.

- Chemrio. (n.d.). This compound.

- BenchChem. (2025).

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- SciSpace. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.

- Journal of Organic and Pharmaceutical Chemistry Research. (n.d.).

- ChemicalBook. (n.d.). 5-Bromo-2-(piperidin-1-yl)pyrimidine synthesis.

- Glentham. (n.d.). This compound, 95% Purity, C9H12BrN3O, 10 grams.

- National Institutes of Health. (n.d.).

- National Institutes of Health. (2022).

- PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)

- PubMed. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells.

- BenchChem. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.

- Semantic Scholar. (n.d.). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon.

- National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

Sources

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 792180-52-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:792180-52-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a valuable heterocyclic building block in the field of medicinal chemistry and drug discovery. Its structure, incorporating a pyrimidine ring, a piperidine moiety, and a reactive bromine atom, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is frequently employed in drug design to enhance physicochemical properties such as solubility and to introduce key pharmacophoric interactions, while the brominated pyrimidine core allows for further functionalization through various cross-coupling reactions.

This technical guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key considerations for process optimization.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with a Williamson ether synthesis, followed by the deprotection of a protecting group. This strategy ensures high yields and purity of the final product.

Part 1: Synthesis of the N-Boc Protected Intermediate

The initial step involves the formation of an ether linkage between the pyrimidine and piperidine moieties via a Williamson ether synthesis. To prevent the secondary amine of the piperidine from acting as a nucleophile, it is protected with a tert-butyloxycarbonyl (Boc) group.

Reaction Principle and Mechanism

The Williamson ether synthesis is a classic organic reaction that proceeds through an SN2 mechanism.[1][2] In this case, the alkoxide is generated by the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine using a strong base, such as sodium hydride (NaH). This alkoxide then acts as a nucleophile, attacking the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine ring and displacing the chloride leaving group.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate

Materials:

-

5-Bromo-2-chloropyrimidine

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq.) in anhydrous DMF, sodium hydride (1.5 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting mixture is stirred at room temperature for 1 hour.

-

A solution of 5-bromo-2-chloropyrimidine (1.0 eq.) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water at 0 °C and then extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate as a solid.

Key Process Parameters and Optimization

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required to efficiently deprotonate the secondary alcohol. Cesium carbonate (Cs₂CO₃) can also be used, potentially leading to milder reaction conditions. |

| Solvent | Anhydrous DMF | A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation of the base without solvating the nucleophile, thus enhancing its reactivity. Anhydrous conditions are crucial to prevent quenching of the sodium hydride. |

| Temperature | 0 °C to Room Temperature | The initial deprotonation and addition of the electrophile are carried out at 0 °C to control the exothermicity of the reaction. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate. |

| Stoichiometry | 1.2 eq. of N-Boc-4-hydroxypiperidine | A slight excess of the alcohol ensures complete consumption of the limiting pyrimidine starting material. |

Part 2: Deprotection to Yield this compound

The final step in the synthesis is the removal of the Boc protecting group from the piperidine nitrogen to yield the desired product.

Reaction Principle and Mechanism

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[3] The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM), trifluoroacetic acid (TFA, 5-10 eq.) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-4 hours, or until the starting material is consumed as monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.

Key Process Parameters and Optimization

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Acid | Trifluoroacetic acid (TFA) | TFA is a strong acid that effectively cleaves the Boc group. An alternative is using a solution of HCl in an organic solvent like dioxane or methanol. The choice of acid can depend on the presence of other acid-sensitive functional groups in the molecule. |

| Solvent | Dichloromethane (DCM) | DCM is a common solvent for Boc deprotection as it is relatively inert and easily removed. |

| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature to control any potential exotherm and then allowed to proceed at room temperature for a sufficient duration to ensure complete deprotection. |

| Work-up | Basic wash | A crucial step to neutralize the strong acid used for deprotection and to isolate the free base form of the final product. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction in Step 1 | Inactive sodium hydride; insufficient base; wet solvent. | Use fresh, high-quality sodium hydride. Ensure the solvent is anhydrous. A slight excess of the base can be used. |

| Low yield in Step 1 | Side reaction of the piperidine nitrogen (if unprotected). | Ensure the piperidine nitrogen is properly protected with the Boc group. |

| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the amount of TFA or the reaction time. Monitor the reaction closely by TLC. |

| Difficulty in purification | Presence of closely related impurities. | Optimize the chromatographic conditions (solvent system, gradient) for better separation. Recrystallization from a suitable solvent system can also be attempted. |

Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

5-Bromo-2-chloropyrimidine: Irritant. Avoid contact with skin and eyes. Handle in a fume hood.

-

Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves.

-

Solvents (DMF, DCM): Handle in a well-ventilated area or fume hood. Avoid inhalation and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound is a robust and efficient process that relies on well-established organic reactions. By carefully controlling the reaction conditions and employing appropriate protecting group strategies, this valuable building block can be prepared in high yield and purity. This guide provides a comprehensive framework for researchers and scientists to successfully synthesize this important intermediate for applications in drug discovery and development.

References

-

Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

- CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl)

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

Alzeer, J., & Al-Zoubi, R. M. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7247. [Link]

Sources

A Technical Guide to the Starting Materials and Synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

This guide provides an in-depth examination of the synthetic pathways and starting materials required for the preparation of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, a crucial heterocyclic building block in contemporary drug discovery. The narrative is structured to deliver not only procedural steps but also the underlying chemical logic, empowering researchers to make informed decisions in their synthetic strategies.

Introduction: The Significance of a Privileged Scaffold

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and agents targeting the central nervous system. Its structure combines an electron-deficient pyrimidine ring, susceptible to nucleophilic substitution, with a versatile piperidine moiety that can be further functionalized. The bromine atom at the 5-position provides a synthetic handle for subsequent cross-coupling reactions, making this a highly valuable and strategically important scaffold. A robust and scalable synthesis is therefore paramount for its application in pharmaceutical development.

Section 1: Retrosynthetic Analysis and Core Strategy

The most logical and industrially practiced approach to synthesizing this compound involves forming the central ether linkage via a nucleophilic aromatic substitution (SNAr) reaction. This strategy disconnects the target molecule into two primary synthons: a nucleophilic piperidine fragment and an electrophilic pyrimidine fragment.

The piperidine nitrogen's nucleophilicity necessitates the use of a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, to prevent undesired N-arylation. The pyrimidine ring requires a suitable leaving group at the 2-position, typically a halide such as chlorine or bromine.

Caption: Retrosynthetic disconnection of the target molecule.

Section 2: Synthesis of the Piperidine Moiety: N-Boc-4-hydroxypiperidine

The stability of the tert-butoxycarbonyl (Boc) group under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions, makes it the protecting group of choice for the piperidine nitrogen[1]. N-Boc-4-hydroxypiperidine is a commercially available but also readily synthesized intermediate.

Causality of Protection: The Boc group's electron-withdrawing nature significantly reduces the nucleophilicity of the piperidine nitrogen by delocalizing the lone pair of electrons into the carbonyl group[1]. This prevents the nitrogen from competing with the hydroxyl group as a nucleophile in the subsequent ether formation step.

Synthetic Route 1: Protection of 4-Hydroxypiperidine

The most direct method involves the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

| Parameter | Condition | Source |

| Starting Material | 4-Hydroxypiperidine | [2][3] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [2][3] |

| Base | Sodium bicarbonate (aq. NaHCO₃) or Potassium Carbonate | [2][4] |

| Solvent | Dichloromethane (DCM) / Water or Methanol | [2][4] |

| Temperature | Room Temperature | [4] |

| Yield | Quantitative | [2][3] |

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine [2][3]

-

To a stirred mixture of 4-hydroxypiperidine (10.0 g, 98.9 mmol) and aqueous sodium bicarbonate (150 mL, 1 M), add dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) to the biphasic mixture.

-

Stir the reaction vigorously at room temperature for 15 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as an oil or white solid, often in quantitative yield.

Synthetic Route 2: Reduction of N-Boc-4-oxopiperidine

An alternative route begins with the more stable N-Boc-4-oxopiperidine, which is reduced to the corresponding alcohol.

Experimental Protocol: Reduction of N-Boc-4-oxopiperidine [5]

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of THF/MeOH (150 mL/30 mL).

-

Cool the solution to -10 °C in an ice-salt bath.

-

Add sodium borohydride (5.7 g, 0.15 mol) portion-wise, maintaining the temperature below -10 °C.

-

Stir the reaction mixture for 30 minutes at -10 °C.

-

Quench the reaction by pouring it into ice-water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Section 3: Synthesis of the Pyrimidine Electrophile

The choice of the leaving group on the pyrimidine ring is critical for an efficient SNAr reaction. Both 5-bromo-2-chloropyrimidine and 2,5-dibromopyrimidine are effective electrophiles.

Route A: Synthesis of 5-Bromo-2-chloropyrimidine

This intermediate is commonly prepared from 5-bromo-2-hydroxypyrimidine. The key transformation is a chlorination reaction, typically using phosphorus oxychloride (POCl₃)[6][7]. The starting 5-bromo-2-hydroxypyrimidine can itself be synthesized from 2-hydroxypyrimidine[8][9].

| Parameter | Condition | Source |

| Starting Material | 5-Bromo-2-hydroxypyrimidine | [7] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [7] |

| Solvent | Toluene | [7] |

| Base/Additive | Triethylamine | [7] |

| Temperature | 80-85 °C | [7] |

| Yield | >90% | [7][10] |

Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidine [7]

-

Under a nitrogen atmosphere, charge a reaction flask with 5-bromo-2-hydroxypyrimidine (35 g, 0.2 mol), phosphorus oxychloride (61.3 g, 0.4 mol), and toluene (200 mL).

-

At 35 °C, add triethylamine (40.5 g) dropwise.

-

Heat the reaction mixture to 80-85 °C and stir for 6 hours. Monitor the consumption of starting material by HPLC.

-

Once complete, cool the mixture and concentrate under reduced pressure to remove most of the toluene and excess POCl₃.

-

Carefully pour the reaction residue into ice-cold water (at 10 °C).

-

Adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution, causing the product to precipitate.

-

Filter the solid, wash with water, and dry to obtain 5-bromo-2-chloropyrimidine.

Route B: Synthesis of 2,5-Dibromopyrimidine

This alternative electrophile can be synthesized from 2-amino-5-bromopyrimidine via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by displacement with a bromide[11]. It can also be prepared from 5-bromo-2-chloropyrimidine by halogen exchange[12].

Section 4: Core Synthesis via Williamson Ether Synthesis (SNAr)

The key bond-forming step is a Williamson ether synthesis, which proceeds via an SNAr mechanism[13][14]. The reaction involves the deprotonation of N-Boc-4-hydroxypiperidine to form a potent alkoxide nucleophile, which then attacks the electron-deficient C2 position of the pyrimidine ring, displacing the halide leaving group.

Causality of Reaction Conditions:

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the secondary alcohol, generating the reactive alkoxide.

-

Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base without interfering with the nucleophile.

-

Temperature: Gentle heating is often required to overcome the activation energy of the substitution step.

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocol: Synthesis and Deprotection

-

Coupling: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Add a solution of 5-bromo-2-chloropyrimidine (1.05 eq) in DMF.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude N-Boc protected intermediate by column chromatography.

-

Deprotection: Dissolve the purified intermediate in anhydrous DCM and cool to 0 °C[15].

-

Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in dioxane and stir at room temperature for 1-4 hours[15].

-

Concentrate the mixture under reduced pressure to remove excess acid and solvent.

-

Dissolve the residue in DCM and neutralize by washing with a saturated sodium bicarbonate solution[15].

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Section 5: Alternative Synthetic Approaches

While the Williamson ether synthesis is the most common route, the Mitsunobu reaction presents a viable alternative for forming the C-O ether linkage[16][17]. This reaction allows for the direct coupling of an alcohol with an acidic pronucleophile under mild, neutral conditions.

Mechanism Overview: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) activate the alcohol, making the hydroxyl group a good leaving group[16]. This allows for substitution by a suitable nucleophile, in this case, the tautomeric 5-bromo-2-hydroxypyrimidine. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 4-hydroxypiperidine[16][18].

Advantages:

-

Avoids the use of strong bases like NaH.

-

Generally proceeds at room temperature.

Disadvantages:

-

Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification[18].

-

The pronucleophile must have a suitable pKa (typically ≤ 15)[16][19].

Conclusion

The synthesis of this compound is most efficiently achieved through a convergent strategy hinging on a nucleophilic aromatic substitution. The critical starting materials are an N-Boc protected 4-hydroxypiperidine and an activated 2-halo-5-bromopyrimidine. Careful selection of reagents, particularly the base and solvent for the key coupling step, and a robust protocol for the final deprotection are essential for achieving high yields and purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable pharmaceutical intermediate.

References

- Deprotection of N-Boc-4-hydroxypiperidine. Benchchem.

- 2,5-Dibromopyrimidine synthesis. ChemicalBook.

- A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Benchchem.

- Synthesis routes of N-Boc-4-hydroxypiperidine. Benchchem.

- Process for preparing 2,5-dibromopyrimidine.

- 5-Bromo-2-chloropyrimidine synthesis. ChemicalBook.

- Synthesis method of N-boc-4-hydroxypiperidine.

- An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group. Benchchem.

- One-step synthesis method of 5-bromo-2-chloropyrimidine.

- One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Synthesis Methods of 5-Bromo-2-chloropyrimidine. ChemicalBook.

- N-BOC-4-Hydroxypiperidine synthesis. ChemicalBook.

- N-BOC-4-Hydroxypiperidine | 109384-19-2. ChemicalBook.

- Mitsunobu reaction. Organic Synthesis.

- Mitsunobu Reaction. Organic Chemistry.

- Synthesis method of 2,5-dibromopyridine.

- Mitsunobu reaction. Wikipedia.

- 2,5-Dibromopyridine synthesis. ChemicalBook.

- Mitsunobu Reaction. Alfa Chemistry.

- Mitsunobu Reaction. TCI Chemicals.

- Williamson Ether Synthesis. Cambridge University Press.

- Williamson ether synthesis. Wikipedia.

- The Williamson Ether Synthesis. Master Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 9. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 11. 2,5-Dibromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. US5371224A - Process for preparing 2,5-dibromopyrimidine - Google Patents [patents.google.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 18. tcichemicals.com [tcichemicals.com]

- 19. organic-synthesis.com [organic-synthesis.com]

The Strategic Advantage of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine as a Privileged Scaffold for Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, are implicated in a vast array of pathologies, most notably in oncology and inflammatory diseases. The pyrimidine ring is a well-established pharmacophore in this domain, prized for its ability to mimic the adenine base of ATP and establish crucial hydrogen bond interactions within the kinase hinge region.[1][2] This guide delves into the unique potential of a specific pyrimidine derivative, 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, as a versatile and strategically valuable scaffold for the development of next-generation kinase inhibitors.

The Architectural Merits of the this compound Scaffold

The this compound core is not merely another pyrimidine derivative; its distinct structural features offer a compelling combination of synthetic accessibility, modularity for library synthesis, and favorable physicochemical properties. This strategic arrangement of functionalities provides an excellent starting point for multiparametric optimization in a drug discovery program.

The core scaffold is characterized by three key components:

-

The Pyrimidine Core: This nitrogenous heterocycle serves as the foundational anchor, engaging with the kinase hinge region through hydrogen bonding, a critical interaction for potent kinase inhibition.[2]

-

The 5-Bromo Substituent: The bromine atom at the 5-position is a key functional handle. It serves as a versatile site for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency and selectivity.

-

The 2-(Piperidin-4-yloxy) Linker: This moiety provides a crucial vector for extending into the solvent-exposed region of the kinase active site. The piperidine ring offers multiple points for further derivatization, allowing for the modulation of physicochemical properties such as solubility and permeability. The ether linkage provides a degree of conformational flexibility, which can be advantageous for achieving optimal interactions with the target protein.

Synthesis of the Core Scaffold and its Derivatives: A Strategic Approach

The synthesis of the this compound scaffold and its subsequent derivatization is a critical aspect of its utility. The modular nature of the synthesis allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

General Synthesis of the this compound Core

A representative synthetic route to the core scaffold is outlined below. This multi-step synthesis prioritizes the use of readily available starting materials and robust chemical transformations.

Figure 1: General synthetic scheme for the this compound scaffold.

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution: The synthesis commences with the reaction of 2,4-dichloro-5-bromopyrimidine with the protected alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate. The use of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) facilitates the formation of the alkoxide, which then displaces the more reactive chlorine atom at the 4-position of the pyrimidine ring. This regioselectivity is driven by the higher electrophilicity of the C4 position.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This step is crucial as it liberates the secondary amine of the piperidine ring, which can then be used as a point for further derivatization.

-

Diversification at the C2 Position: The chlorine atom at the C2 position of the pyrimidine ring can then be displaced by a variety of nucleophiles, such as amines, to introduce further diversity. This reaction is typically carried out in the presence of a base and with heating.

Palladium-Catalyzed Cross-Coupling for C5-Derivatization

The bromine atom at the C5 position is a key handle for introducing aryl or heteroaryl groups through well-established palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Figure 3: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol for BTK In Vitro Kinase Assay (ADP-Glo™):

-

Reaction Setup: In a 384-well plate, combine the BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and the test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is therefore inversely proportional to the inhibitory activity of the test compound.

Cellular Assays

Following the identification of potent inhibitors in biochemical assays, it is crucial to evaluate their activity in a cellular context. Cellular assays can assess the ability of the compounds to inhibit the target kinase in its native environment, as well as their effects on downstream signaling pathways and cellular processes.

Protocol for Cellular BTK Autophosphorylation Assay:

-

Cell Culture: Culture a suitable B-cell line (e.g., Ramos) that expresses BTK.

-

Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.

-

Cell Lysis: Lyse the cells to release the cellular proteins.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody Probing: Probe the membrane with an antibody that specifically recognizes the phosphorylated form of BTK (pBTK). Also, probe with an antibody for total BTK as a loading control.

-

Detection and Quantification: Use a chemiluminescent substrate to detect the antibodies and quantify the band intensities. The ratio of pBTK to total BTK will indicate the extent of inhibition of BTK autophosphorylation. [4]

Pharmacokinetic and ADME Considerations

For a kinase inhibitor to be a successful drug candidate, it must possess not only high potency and selectivity but also favorable pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [5][6][7]The this compound scaffold offers several avenues for optimizing these properties.

-

Solubility: The piperidine moiety can be functionalized with polar groups to improve aqueous solubility.

-

Permeability: The overall lipophilicity of the molecule can be modulated by adjusting the substituents on the pyrimidine and piperidine rings to achieve a balance between solubility and permeability.

-

Metabolic Stability: The pyrimidine ring is generally metabolically stable. However, certain substituents can be susceptible to metabolism by cytochrome P450 enzymes. In silico ADME prediction tools and in vitro metabolic stability assays using liver microsomes can be used to identify and mitigate potential metabolic liabilities. [7][8][9]

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the ability to systematically explore SAR at multiple positions, makes it an attractive starting point for drug discovery programs targeting a wide range of kinases.

Future research in this area will likely focus on:

-

Exploring New Kinase Targets: The versatility of the scaffold suggests that it could be applied to the development of inhibitors for other kinase families beyond BTK and JAKs.

-

Developing Allosteric Inhibitors: By targeting regions of the kinase outside of the highly conserved ATP-binding pocket, it may be possible to develop more selective inhibitors with novel mechanisms of action.

-

Targeted Protein Degradation: The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) to induce the degradation of the target kinase, offering a potential strategy to overcome drug resistance.

References

-

Mohamed, T., Zhao, X., Habib, L. K., Yang, J., & Rao, P. P. N. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269–2281. [Link]

-

Fallah, Z., & Gholami, M. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

- BenchChem. (2025).

- BenchChem. (2025). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. BenchChem.

- Google Patents. (2010). Substituted piperidines having protein kinase inhibiting activity.

- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. BenchChem.

- Promega Corpor

-

A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). PubMed Central. [Link]

-

Fallah, Z., & Gholami, M. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

- BellBrook Labs. (n.d.).

- Singh, K., Singh, K., & Balzarini, J. (2015). Synthetic pathway for the preparation of 5-bromo-pyrimidine...

-

Wang, X., et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. eLife, 4, e06074. [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Scientific Reports, 12(1), 18881. [Link]

-

Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states. (2024). eLife. [Link]

- Google Patents. (2023).

- BenchChem. (2025).

- ResearchGate. (n.d.). List of pharmacokinetic properties, including ADME properties, of the....

-

An efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. [Link]

- Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Google Patents. (2019). N-(3-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)

- Google Patents. (2019). (12)

-

Singh, K., Singh, K., & Balzarini, J. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

- Google Patents. (2014). Fused heterocyclic compounds as protein kinase inhibitors.

- BenchChem. (2025). A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds. BenchChem.

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). Scientific Reports. [Link]

Sources

- 1. promega.com [promega.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine in PROTAC Development: A Technical Guide

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design and synthesis of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, are of paramount importance to their efficacy. This in-depth technical guide explores the strategic role of a versatile building block, 5-Bromo-2-(piperidin-4-yloxy)pyrimidine, in the development of next-generation PROTACs. We will delve into its chemical properties, its potential for incorporation into PROTAC linkers, and provide hypothetical yet scientifically grounded protocols for its application in the synthesis and evaluation of PROTACs targeting therapeutically relevant proteins such as Cyclin-Dependent Kinase 2 (CDK2).

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism. By inducing the proximity of a target protein and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the proteasome. This catalytic mode of action offers the potential to target proteins previously considered "undruggable."

The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's overall performance. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Recent trends in linker design have moved towards the incorporation of rigid heterocyclic scaffolds, like piperidine and pyrimidine, to optimize these parameters.

Chemical Profile of this compound

This compound is a commercially available building block with significant potential in PROTAC synthesis. Its key chemical features make it an attractive component for linker design.

| Property | Value |

| Molecular Formula | C₉H₁₂BrN₃O |

| Molecular Weight | 258.12 g/mol |

| CAS Number | 792180-52-0 |

The molecule comprises a pyrimidine ring, a piperidine ring, and a strategically placed bromine atom. The piperidin-4-yloxy linkage provides a degree of conformational constraint, which can be advantageous for pre-organizing the PROTAC for ternary complex formation. The pyrimidine ring can participate in hydrogen bonding and improve aqueous solubility. Most importantly, the bromine atom on the pyrimidine ring serves as a versatile synthetic handle for cross-coupling reactions, enabling the facile attachment of this moiety to either the warhead or the E3 ligase ligand.

Strategic Incorporation into PROTACs: A Hypothetical Case Study Targeting CDK2

The dysregulation of Cyclin-Dependent Kinase 2 (CDK2) is implicated in various cancers, making it a compelling target for therapeutic intervention. Recent patent literature suggests the utility of piperidin-4-yloxy-pyrimidine scaffolds in the design of CDK2-degrading PROTACs. Building on this, we propose a hypothetical PROTAC, "Pyr-CDK2-Degrader," that utilizes this compound as a core linker component.

This hypothetical PROTAC would feature:

-

A Warhead: A known CDK2 inhibitor, such as one based on a pyrazolo[1,5-a]pyrimidine scaffold.

-

An E3 Ligase Ligand: A derivative of thalidomide to recruit the Cereblon (CRBN) E3 ligase.

-

A Linker: Derived from this compound.

Diagram: Proposed Structure of Pyr-CDK2-Degrader

Caption: A conceptual diagram of a CDK2-targeting PROTAC.

Synthetic Strategy and Experimental Protocols

The synthesis of Pyr-CDK2-Degrader can be envisioned through a convergent approach, leveraging the reactivity of the bromo-pyrimidine moiety. A plausible synthetic workflow would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to connect the linker to either the warhead or the E3 ligase ligand.

Diagram: Synthetic Workflow for Pyr-CDK2-Degrader

Caption: A proposed synthetic route for a PROTAC.

Detailed Protocol for Suzuki Coupling

This protocol outlines the coupling of this compound with a hypothetical CDK2 warhead containing a boronic acid or ester.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the CDK2 warhead boronic acid/ester (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like cesium carbonate (2.5 eq.).

-

Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture to 100°C and stir overnight.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the warhead-linker intermediate.

Detailed Protocol for PROTAC Finalization via Amide Coupling

This protocol describes the final step of conjugating the warhead-linker intermediate with a CRBN ligand.

-

Activation: Dissolve the warhead-linker intermediate (1.0 eq.) and a CRBN ligand with a carboxylic acid handle (1.1 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Coupling: Add a peptide coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.

-

Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final PROTAC is purified by preparative HPLC.

Biological Evaluation of the Hypothetical PROTAC